molecular formula C10H10ClN3O2 B2660491 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride CAS No. 1920-12-3

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride

Cat. No.: B2660491
CAS No.: 1920-12-3
M. Wt: 239.66
InChI Key: ICAYKUWBYPDXHU-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C10H10ClN3O2 and a molecular weight of 239.66 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride typically involves the reaction of 2,3-dihydro-1H-isoindole-1,3-dione with ethylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and appropriate solvents .

Major Products Formed

Major products formed from these reactions include various substituted isoindole derivatives, amine derivatives, and oxides. These products have diverse applications in scientific research and industry .

Scientific Research Applications

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)ethanimidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.ClH/c11-8(12)5-13-9(14)6-3-1-2-4-7(6)10(13)15;/h1-4H,5H2,(H3,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAYKUWBYPDXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1920-12-3
Record name 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-phthalimidoacetimidate hydrochloride (6 g, Chem. Ber., 1964, 97, 528) and a saturated aqueous potassium carbonate solution (50 ml) was stirred at ambient temperature for 3 minutes and then extracted with chloroform. The organic phase was dried (Na2SO4) and evaporated. A mixture of the solid so obtained, ammonium chloride (1.4 g) and methanol (100 ml) was stirred at laboratory temperature for 18 hours. The mixture was evaporated to give 2-phthalimidoacetamidine hydrochloride, as a white solid (5.5 g).
Name
2-phthalimidoacetimidate hydrochloride
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

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